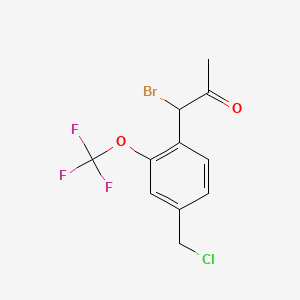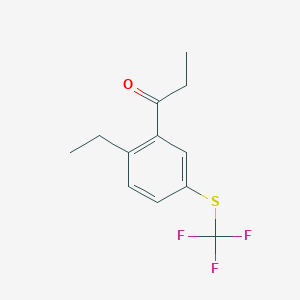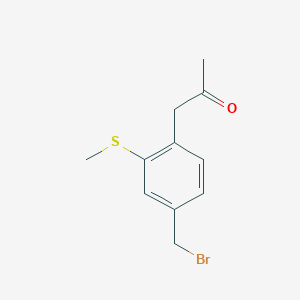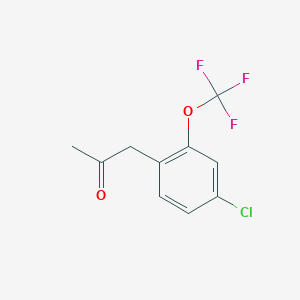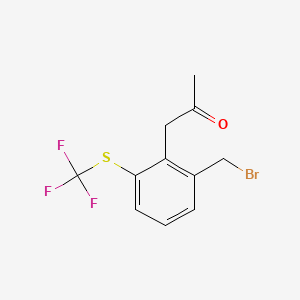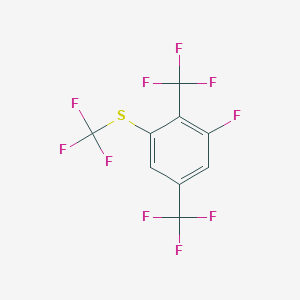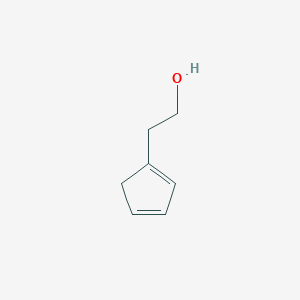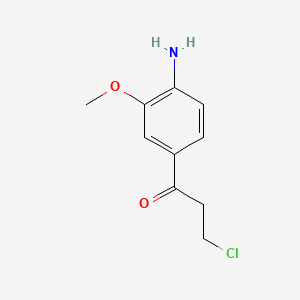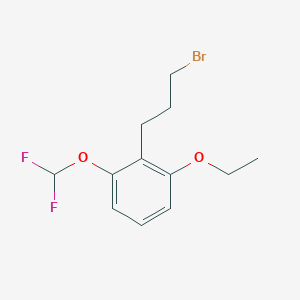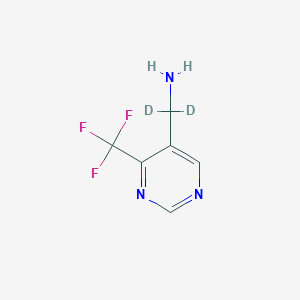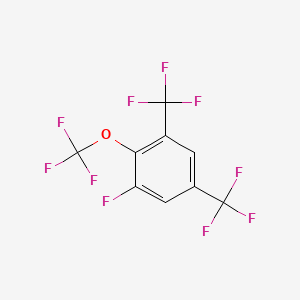
1-(2-(Bromomethyl)-4-(trifluoromethoxy)phenyl)-1-chloropropan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-(Bromomethyl)-4-(trifluoromethoxy)phenyl)-1-chloropropan-2-one is an organic compound characterized by the presence of bromomethyl, trifluoromethoxy, and chloropropanone functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(Bromomethyl)-4-(trifluoromethoxy)phenyl)-1-chloropropan-2-one typically involves multiple steps. One common method includes the bromination of a suitable precursor, followed by the introduction of the trifluoromethoxy group and subsequent chlorination. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and chlorination processes, utilizing continuous flow reactors to maintain consistent reaction conditions. The use of advanced purification techniques, such as distillation and crystallization, ensures the final product meets the required specifications for its intended applications.
Análisis De Reacciones Químicas
Types of Reactions
1-(2-(Bromomethyl)-4-(trifluoromethoxy)phenyl)-1-chloropropan-2-one undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles.
Oxidation Reactions: The compound can be oxidized to form different products.
Reduction Reactions: Reduction can lead to the formation of alcohols or other reduced forms.
Common Reagents and Conditions
Substitution: Common reagents include sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
Substitution: Products vary depending on the nucleophile used.
Oxidation: Oxidized products may include carboxylic acids or ketones.
Reduction: Reduced products often include alcohols or alkanes.
Aplicaciones Científicas De Investigación
1-(2-(Bromomethyl)-4-(trifluoromethoxy)phenyl)-1-chloropropan-2-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials with unique properties.
Mecanismo De Acción
The mechanism of action of 1-(2-(Bromomethyl)-4-(trifluoromethoxy)phenyl)-1-chloropropan-2-one involves its interaction with specific molecular targets. The bromomethyl and trifluoromethoxy groups play a crucial role in binding to active sites of enzymes or receptors, leading to inhibition or activation of specific pathways. The chloropropanone moiety may also contribute to the compound’s reactivity and overall effect.
Comparación Con Compuestos Similares
Similar Compounds
- 1-(2-(Bromomethyl)-4-methoxyphenyl)-1-chloropropan-2-one
- 1-(2-(Bromomethyl)-4-(trifluoromethyl)phenyl)-1-chloropropan-2-one
- 1-(2-(Bromomethyl)-4-(difluoromethoxy)phenyl)-1-chloropropan-2-one
Uniqueness
1-(2-(Bromomethyl)-4-(trifluoromethoxy)phenyl)-1-chloropropan-2-one is unique due to the presence of the trifluoromethoxy group, which imparts distinct electronic and steric properties. This makes the compound particularly valuable in applications requiring specific reactivity and stability.
Propiedades
Fórmula molecular |
C11H9BrClF3O2 |
|---|---|
Peso molecular |
345.54 g/mol |
Nombre IUPAC |
1-[2-(bromomethyl)-4-(trifluoromethoxy)phenyl]-1-chloropropan-2-one |
InChI |
InChI=1S/C11H9BrClF3O2/c1-6(17)10(13)9-3-2-8(4-7(9)5-12)18-11(14,15)16/h2-4,10H,5H2,1H3 |
Clave InChI |
ZAYABFXARRXWPK-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C(C1=C(C=C(C=C1)OC(F)(F)F)CBr)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


